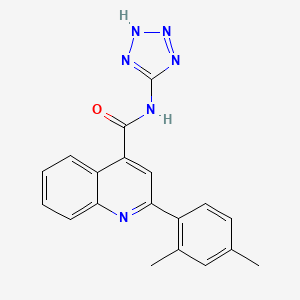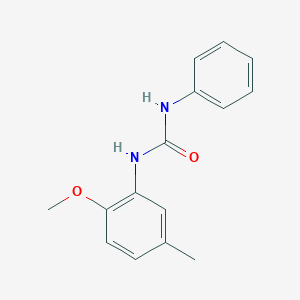
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, also known as DMPTQ, is a chemical compound that has been of interest to researchers due to its potential applications in medicine and biology. DMPTQ is a tetrazole-containing quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to interact with various enzymes, including topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to penetrate cell membranes. However, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its potential interactions with other drugs and enzymes.
Métodos De Síntesis
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be synthesized using different methods, including the reaction of 2,4-dimethylphenylamine with 5-amino-1H-tetrazole and 4-chloroquinoline-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials, such as 4-chloroquinoline-2-carboxaldehyde and 5-aminotetrazole.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been investigated for its potential application in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-11-7-8-13(12(2)9-11)17-10-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-10H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNTKYSUMCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(1H-tetraazol-5-yl)-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)
![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5730093.png)

![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)

![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)